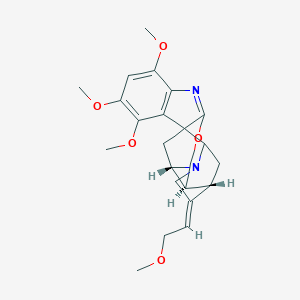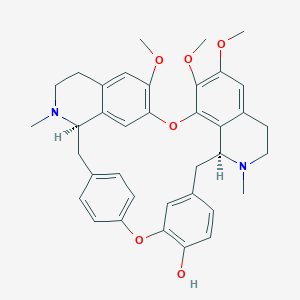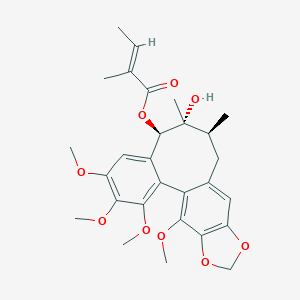
Tigloylgomisin P
Übersicht
Beschreibung
Tigloylgomisin P ist ein Dibenzocyclooctadienlignan, das aus den Früchten von Schisandra chinensis gewonnen wird, einer laubabwerfenden Holzrebe, die im Fernen Osten Asiens heimisch ist . Diese Verbindung ist bekannt für ihre vielfältigen biologischen Aktivitäten, darunter die Zytotoxizität gegen bestimmte Krebszelllinien .
Wissenschaftliche Forschungsanwendungen
Tigloylgomisin P has a wide range of scientific research applications. It is used in pharmacological studies to explore its potential as an anticancer agent due to its cytotoxicity against various cancer cell lines . Additionally, this compound exhibits anti-HIV activity, making it a valuable compound in antiviral research . Its diverse biological activities also make it a subject of interest in studies related to hepatoprotection, cardiovascular health, and antibacterial properties .
Wirkmechanismus
Target of Action
Tigloylgomisin P, a lignin, primarily targets HIV and cancer cells . It shows moderate to marginal cytotoxicity against A549, PC-3, KB, and KBvin human cancer cell lines .
Mode of Action
It is known to exhibit anti-hiv activity with an ec50 of 37 μm . It also displays weak cytotoxicity against certain cancer cells
Biochemical Pathways
Given its anti-hiv and anticancer activities, it can be inferred that it likely interferes with pathways crucial to the proliferation and survival of hiv and cancer cells .
Result of Action
This compound’s action results in the inhibition of HIV activity and the induction of cytotoxicity in certain cancer cells . This suggests that it may have potential therapeutic applications in the treatment of HIV infection and certain types of cancer .
Zukünftige Richtungen
Biochemische Analyse
Cellular Effects
Tigloylgomisin P has been shown to display weak cytotoxicity against A549 cells and epidermoid carcinoma of the nasopharynx (KB) cells It influences cell function by potentially affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Tigloylgomisin P kann aus den Früchten von Schisandra chinensis durch wiederholte chromatographische Trennungen isoliert werden. Die getrockneten Früchte werden 24 Stunden lang bei Raumtemperatur in 70 %igem wässrigen Ethanol eingeweicht. Nach Filtration wird der Extrakt konzentriert, um Rohmaterial zu liefern, das dann einer chromatographischen Trennung an Kieselgel, Octadecylsilcagel und Sephadex LH-20 unterzogen wird .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Extraktion aus Früchten von Schisandra chinensis. Der Prozess umfasst das Einweichen der getrockneten Früchte in Ethanol, gefolgt von Filtration und Konzentration. Der Rohextrakt wird dann unter Verwendung chromatographischer Verfahren gereinigt, um this compound zu isolieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tigloylgomisin P unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre biologische Aktivität zu verbessern .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die gewünschten Modifikationen zu gewährleisten .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können Oxidationsprodukte beispielsweise hydroxylierte Derivate liefern, während Reduktionsreaktionen desoxygenierte Verbindungen produzieren können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen. Es wird in pharmakologischen Studien verwendet, um sein Potenzial als Antikrebsmittel aufgrund seiner Zytotoxizität gegen verschiedene Krebszelllinien zu untersuchen . Darüber hinaus zeigt this compound eine anti-HIV-Aktivität, was es zu einer wertvollen Verbindung in der antiviralen Forschung macht . Seine vielfältigen biologischen Aktivitäten machen es auch zu einem interessanten Gegenstand von Studien zu Hepatoprotektion, kardiovaskulärer Gesundheit und antibakteriellen Eigenschaften .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Fähigkeit, Apoptose zu induzieren, den Zellzyklus zu stoppen und essentielle Signalwege wie MAPK, PI3K/Akt und NF-κB zu modulieren . Diese Aktionen tragen zu seinen Antikrebswirkungen bei, indem sie den Zelltod fördern und die Proliferation von Krebszellen hemmen. Zusätzlich wird die anti-HIV-Aktivität von this compound auf seine Fähigkeit zurückgeführt, die virale Replikation zu hemmen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen umfassen Schisandrin, Gomisin A und Deoxyschisandrin . Während diese Verbindungen strukturelle Ähnlichkeiten aufweisen, ist Tigloylgomisin P aufgrund seiner spezifischen biologischen Aktivitäten, wie seiner starken anti-HIV- und Antikrebswirkungen, einzigartig .
Liste ähnlicher Verbindungen:- Schisandrin
- Gomisin A
- Deoxyschisandrin
- Angeloyl gomisin H
- Schisanwilsonin B
Eigenschaften
IUPAC Name |
[(8R,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9+/t15-,26+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGUPIVDQHHVMV-TWJXSMCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@@H]([C@@]1(C)O)C)OCO4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69176-51-8, 82078-76-0 | |
| Record name | Tigloylgomisin P | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Schizandrer B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082078760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIGLOYLGOMISIN P | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VFX4QAR6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tigloylgomisin P?
A1: this compound is a dibenzocyclooctadiene lignan naturally found in the fruits and seeds of the Schisandra chinensis plant, also known as magnolia vine. [, , , , , , ] This plant has been used in traditional Chinese medicine for its various medicinal properties.
Q2: From which parts of the Schisandra plant has this compound been isolated?
A2: this compound has been successfully isolated from the fruits, seeds, stems, and leaves of various Schisandra species. [, , , , , ]
Q3: Are there other lignans found in Schisandra chinensis along with this compound?
A3: Yes, Schisandra chinensis contains a variety of other dibenzocyclooctadiene lignans such as schizandrin, gomisin A, gomisin N, gomisin J, angeloylgomisin H, deoxyschizandrin, γ-schizandrin and wuweizisu C. [, , ]
Q4: What is the relationship between the structure of dibenzocyclooctadiene lignans and their ability to reverse multidrug resistance?
A6: Studies focusing on the structure-activity relationship of dibenzocyclooctadiene lignans indicate that the R-biaryl configuration and the absence of a hydroxyl group at the C8 position might be crucial for their ability to reverse multidrug resistance. [] Further investigation is needed to solidify this understanding.
Q5: Have there been any studies investigating the anti-HIV activity of this compound?
A7: While this compound itself hasn’t been specifically studied for anti-HIV activity in the provided research, other closely related lignans from Schisandra rubriflora, such as (+/-)-Gomisin M1, have shown promising anti-HIV activity in laboratory settings. []
Q6: What analytical techniques have been used to isolate and characterize this compound?
A6: Researchers have employed various techniques for the isolation and characterization of this compound, including:
- Extraction: Petroleum ether and ethyl acetate are commonly used for extraction. []
- Chromatography: Silica gel column chromatography, preparative HPLC, and TLC are frequently used separation methods. [, , , ]
- Spectroscopy: NMR (1D and 2D), HR-ESI-MS, and ECD are common techniques for structural elucidation. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



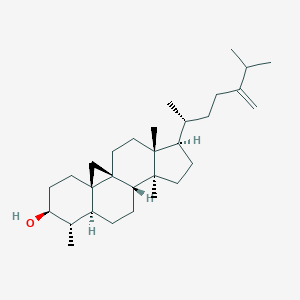
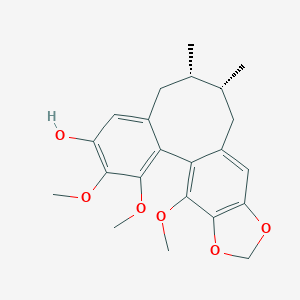



![(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B203313.png)

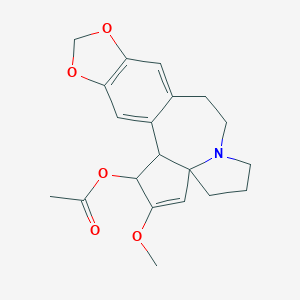
![2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid](/img/structure/B203403.png)
![12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one](/img/structure/B203614.png)
![(15-hydroxy-14-methoxy-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-yl) 4-hydroxy-3-methoxybenzoate](/img/structure/B203882.png)
